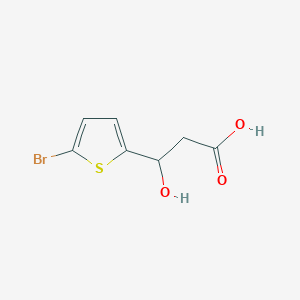
3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid is an organic compound that features a brominated thiophene ring attached to a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid typically involves the bromination of thiophene derivatives followed by the introduction of the hydroxypropanoic acid group. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromothiophene is then subjected to a reaction with a suitable hydroxypropanoic acid precursor under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener and more sustainable methods, such as microwave-assisted synthesis, can be explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-(5-Bromothiophen-2-yl)-3-oxopropanoic acid.
Reduction: 3-(Thiophen-2-yl)-3-hydroxypropanoic acid.
Substitution: 3-(5-Methoxythiophen-2-yl)-3-hydroxypropanoic acid or 3-(5-Cyanothiophen-2-yl)-3-hydroxypropanoic acid.
Applications De Recherche Scientifique
3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Bromothiophen-2-yl)-3-oxopropanoic acid: An oxidized derivative with a carbonyl group instead of a hydroxy group.
3-(Thiophen-2-yl)-3-hydroxypropanoic acid: A reduced derivative without the bromine atom.
3-(5-Methoxythiophen-2-yl)-3-hydroxypropanoic acid: A substituted derivative with a methoxy group instead of bromine.
Uniqueness
3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid is unique due to the presence of both a brominated thiophene ring and a hydroxypropanoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H7BrO3S |
|---|---|
Poids moléculaire |
251.10 g/mol |
Nom IUPAC |
3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H7BrO3S/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4,9H,3H2,(H,10,11) |
Clé InChI |
LPMVVLPNVBQKGS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Br)C(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593114.png)
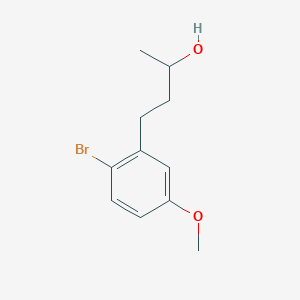
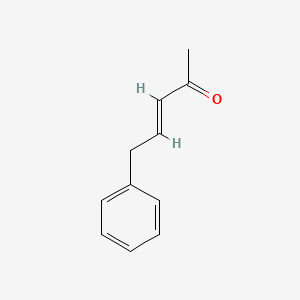

![3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis](/img/structure/B13593155.png)
![4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B13593163.png)
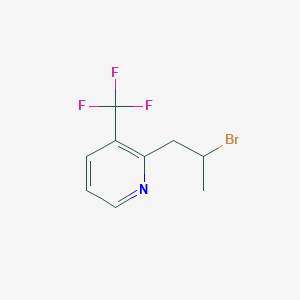
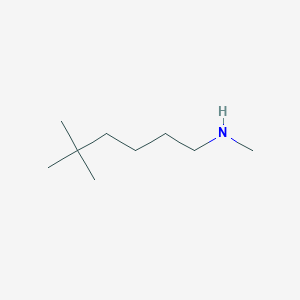
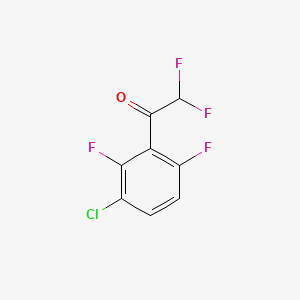

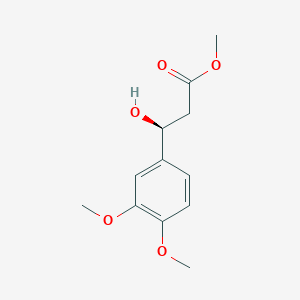
![Tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate](/img/structure/B13593209.png)

![N-({3'-methoxy-[1,1'-biphenyl]-3-yl}methyl)piperidine-2-carboxamide hydrochloride](/img/structure/B13593224.png)
